N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Description

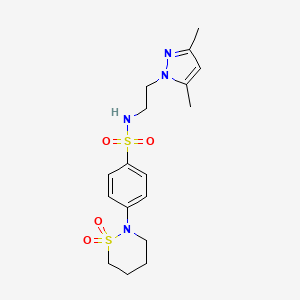

This compound is a benzenesulfonamide derivative featuring two distinct heterocyclic moieties: a 3,5-dimethylpyrazole group linked via an ethyl spacer and a 1,2-thiazinan-1,1-dioxide ring at the para position of the benzene ring. The sulfonamide group (-SO₂NH-) is a critical pharmacophore in many bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase). Structural characterization of such compounds often relies on crystallographic tools like SHELX programs for refinement .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O4S2/c1-14-13-15(2)20(19-14)11-9-18-27(24,25)17-7-5-16(6-8-17)21-10-3-4-12-26(21,22)23/h5-8,13,18H,3-4,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVCIWFJIYDWHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 468.6 g/mol. Its structure features a pyrazole moiety, which is often associated with diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C28H28N4O2S |

| Molecular Weight | 468.6 g/mol |

| Purity | Typically 95% |

| IUPAC Name | This compound |

Pharmacological Effects

Research indicates that compounds containing the pyrazole structure exhibit a broad spectrum of biological activities:

- Anti-inflammatory Activity : Compounds similar to the target compound have shown significant anti-inflammatory effects. For instance, derivatives containing the pyrazole nucleus have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating up to 85% inhibition at specific concentrations compared to standard drugs like dexamethasone .

- Antimicrobial Properties : Pyrazole derivatives have also been evaluated for their antimicrobial efficacy against various bacterial strains. For example, studies have highlighted that certain pyrazole compounds exhibit strong activity against E. coli and S. aureus, suggesting potential applications in treating infections .

- Antitumor Activity : The compound's structure suggests possible interactions with cancer-related pathways. Some pyrazole derivatives have been reported to inhibit tumor growth in vitro and in vivo by targeting specific molecular pathways involved in cancer progression .

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO), which are crucial in inflammatory and neurochemical pathways .

- Modulation of Signaling Pathways : The interaction with various signaling pathways involved in inflammation and cell proliferation has been documented, indicating a multifaceted approach to their therapeutic effects .

Study 1: Anti-inflammatory Effects

A study published in the journal Pharmacology evaluated the anti-inflammatory properties of a series of pyrazole derivatives, including the target compound. The results indicated that these compounds significantly reduced edema in animal models when compared to control groups receiving no treatment or standard anti-inflammatory medications .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized several pyrazole-based compounds and tested them against common bacterial pathogens. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Study 3: Antitumor Activity

A recent investigation into the antitumor properties of pyrazole derivatives demonstrated that specific compounds could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. This study provides a promising outlook for further development of pyrazole-based anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)

- Structural Differences :

- Replaces the thiazinan dioxide with a pyridine ring and a 4-chlorophenyl carbamoyl group.

- The pyrazole substituent includes a butyl chain instead of an ethyl linker.

- Synthesis & Properties :

- Synthesized in 76% yield via reaction of 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide with 4-chlorophenyl isocyanate .

- Melting Point : 138–142°C (higher than typical sulfonamides, suggesting strong intermolecular interactions).

- Key Spectral Data : IR peaks at 1726 cm⁻¹ (C=O stretch) and 1164 cm⁻¹ (SO₂ asymmetric stretch); ¹H-NMR signals for pyridyl protons at δ 7.60–9.27 ppm .

N-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Structural Differences :

- Features an imidazo[1,2-b]pyrazole core with a furan-2-yl substituent, contrasting with the simpler pyrazole in the target compound.

- Lacks the thiazinan dioxide ring but includes a trimethylpyrazole sulfonamide.

- Molecular Properties :

Comparative Data Table

Research Implications

- Bioactivity Potential: The target compound’s thiazinan dioxide may enhance solubility and binding to polar enzyme active sites, whereas Compound 27’s pyridine-carbamoyl structure could favor π-π stacking in hydrophobic pockets .

- Structural Optimization : The imidazo-pyrazole derivative’s fused heterocycle demonstrates how rigidity impacts pharmacokinetics, though furan’s metabolic instability may limit utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.